molecular formula C27H23N3O3S B10924924 5-(3,4-Dimethoxyphenyl)-2-phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one

5-(3,4-Dimethoxyphenyl)-2-phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one

Cat. No.: B10924924
M. Wt: 469.6 g/mol
InChI Key: JQMLLQQABAIHEL-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one is a complex organic compound belonging to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities, including potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-2-phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one involves multiple steps, typically starting with the preparation of the beta-carboline core. This core can be synthesized through Pictet-Spengler condensation, followed by various functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The exact methods would depend on the specific requirements of the production process and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-2-phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and precise timing to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound. Substitution reactions can introduce entirely new functional groups, potentially leading to novel derivatives with unique properties.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-2-phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one has been studied for various scientific research applications, including:

    Chemistry: As a model compound for studying beta-carboline chemistry and developing new synthetic methodologies.

    Biology: Investigating its potential as a bioactive molecule with various biological effects.

    Medicine: Exploring its potential therapeutic applications, such as its activity against specific diseases or conditions.

    Industry: Potential use in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(3,4-Dimethoxyphenyl)-2-phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one stands out due to its unique structural features, such as the presence of both dimethoxyphenyl and phenyl groups, as well as the thioxo and imidazo moieties. These features may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C27H23N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

10-(3,4-dimethoxyphenyl)-13-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

InChI

InChI=1S/C27H23N3O3S/c1-32-22-13-12-16(14-23(22)33-2)25-24-19(18-10-6-7-11-20(18)28-24)15-21-26(31)29(27(34)30(21)25)17-8-4-3-5-9-17/h3-14,21,25,28H,15H2,1-2H3

InChI Key

JQMLLQQABAIHEL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC4N2C(=S)N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6N3)OC

Origin of Product

United States

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